molecular formula C8H7N3O B11811585 N-(6-cyanopyridin-3-yl)acetamide

N-(6-cyanopyridin-3-yl)acetamide

Cat. No.: B11811585
M. Wt: 161.16 g/mol
InChI Key: NFWMECNXXRBNTE-UHFFFAOYSA-N
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Description

N-(6-cyanopyridin-3-yl)acetamide is a chemical compound with the molecular formula C8H7N3O It is a derivative of pyridine, characterized by the presence of a cyano group (-CN) at the 6-position and an acetamide group (-CONH2) at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-cyanopyridin-3-yl)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and purity requirements. Solvent-free reactions and fusion methods are often preferred for their efficiency and simplicity .

Chemical Reactions Analysis

Types of Reactions

N-(6-cyanopyridin-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkyl cyanoacetates, amines, and bidentate reagents. Reaction conditions vary depending on the desired product but often involve heating and stirring .

Major Products Formed

The major products formed from reactions involving this compound include various heterocyclic compounds, such as pyridines, pyrazoles, and imidazoles .

Comparison with Similar Compounds

N-(6-cyanopyridin-3-yl)acetamide can be compared with other cyanoacetamide derivatives, such as:

  • N-(3-cyanopyridin-2-yl)acetamide
  • N-(5-cyanopyridin-3-yl)acetamide
  • N-(6-cyanopyridin-2-yl)acetamide

These compounds share similar structural features but differ in the position of the cyano and acetamide groups on the pyridine ring. The unique positioning of these groups in this compound contributes to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

N-(6-cyanopyridin-3-yl)acetamide

InChI

InChI=1S/C8H7N3O/c1-6(12)11-8-3-2-7(4-9)10-5-8/h2-3,5H,1H3,(H,11,12)

InChI Key

NFWMECNXXRBNTE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CN=C(C=C1)C#N

Origin of Product

United States

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